molecular formula C27H31N7O3S B2610885 1'-[3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide CAS No. 2097856-99-8

1'-[3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide

货号: B2610885
CAS 编号: 2097856-99-8
分子量: 533.65
InChI 键: FFADQQXWZBOPJC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core modified with a 4-methylbenzenesulfonyl group and a 1,4'-bipiperidine-4'-carboxamide side chain. Its synthesis likely follows strategies similar to those reported for triazoloquinazoline derivatives, involving azide-alkyne cycloaddition or diazotization reactions to form the triazole ring . The 4-methylbenzenesulfonyl moiety is a common pharmacophore in sulfonamide-based drugs, often enhancing target binding and metabolic stability . The bipiperidine-carboxamide substituent may improve solubility and membrane permeability, critical for bioavailability .

属性

IUPAC Name

1-[3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N7O3S/c1-19-9-11-20(12-10-19)38(36,37)25-24-29-23(21-7-3-4-8-22(21)34(24)31-30-25)32-17-13-27(14-18-32,26(28)35)33-15-5-2-6-16-33/h3-4,7-12H,2,5-6,13-18H2,1H3,(H2,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFADQQXWZBOPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCC(CC5)(C(=O)N)N6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1’-[3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4’-bipiperidine]-4’-carboxamide typically involves multi-step reactions. The process begins with the formation of the triazoloquinazoline core, which is achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve the use of eco-compatible catalysts and sustainable reaction conditions to ensure high yield and purity. The process is optimized to minimize waste and energy consumption, adhering to green chemistry principles .

化学反应分析

Types of Reactions: 1’-[3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4’-bipiperidine]-4’-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the quinazoline ring or the sulfonyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoloquinazolines, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .

科学研究应用

Recent studies have highlighted the compound's promising biological activities, particularly in the following areas:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide group enhance its anticancer potency. For instance, compounds with specific substituents showed IC50 values in the low micromolar range, indicating strong activity against these cell lines .
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential applications as antimicrobial agents. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on Anticancer Activity : A detailed investigation into the cytotoxicity of various derivatives was conducted using a panel of cancer cell lines. The results indicated that certain modifications led to enhanced selectivity and reduced toxicity towards normal cells .
  • Molecular Modeling Studies : Computational studies employing molecular docking techniques have been utilized to predict binding affinities and interactions with target proteins involved in cancer progression. These studies support the experimental findings and provide insights into optimizing the structure for improved efficacy .
  • QSAR Analysis : Quantitative structure-activity relationship modeling has been applied to identify key structural features contributing to biological activity. This approach aids in the rational design of new derivatives with enhanced therapeutic profiles .

作用机制

The mechanism of action of 1’-[3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4’-bipiperidine]-4’-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Key Structural and Pharmacological Differences

The compound is compared to three classes of analogs:

Triazoloquinazoline Derivatives (e.g., 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine ) Structural Differences: The ethoxyphenyl group in the analog replaces the bipiperidine-carboxamide chain. Functional Impact: The bipiperidine-carboxamide likely enhances solubility and interaction with polar targets (e.g., enzymes with deep binding pockets), whereas the ethoxyphenyl group may favor hydrophobic interactions .

Quinolone-Based Benzenesulfonyl Derivatives (e.g., 1-cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl/benzenesulfonyl)piperazino]carbopiperazino)-quinolones ) Structural Differences: These compounds feature a quinolone core instead of triazoloquinazoline and a piperazine linker. Functional Impact: The quinolone core confers antibacterial activity (via DNA gyrase inhibition), whereas the triazoloquinazoline core may target eukaryotic enzymes (e.g., kinases). The bipiperidine-carboxamide side chain in the target compound could reduce off-target effects compared to piperazine-linked quinolones .

Imidazopyridine Derivatives (e.g., imidazo[1,5-a]pyridines )

  • Structural Differences : Imidazopyridines lack the triazole ring and sulfonyl group but share a fused heterocyclic system.
  • Functional Impact : Imidazopyridines are often explored for CNS applications due to their blood-brain barrier permeability, whereas the sulfonyl and carboxamide groups in the target compound may restrict CNS penetration but improve peripheral target engagement .

Comparative Data Table

Property/Compound Target Compound 3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazoloquinazolin-5-amine Quinolone-Benzenesulfonyl Hybrids Imidazo[1,5-a]pyridines
Core Structure Triazolo[1,5-a]quinazoline Triazolo[1,5-a]quinazoline Quinolone Imidazo[1,5-a]pyridine
Key Substituents 4-Methylbenzenesulfonyl, bipiperidine-carboxamide Benzenesulfonyl, 4-ethoxyphenyl Benzenesulfonyl-piperazino Varied alkyl/aryl groups
Solubility (Predicted) Moderate-High (due to carboxamide) Low-Moderate (hydrophobic ethoxyphenyl) Low (quinolone core) Moderate
Reported Targets Kinases, epigenetic regulators Kinases Bacterial DNA gyrase GABA receptors, kinases
Metabolic Stability High (sulfonyl group) Moderate-High Variable Moderate

Critical Research Findings

  • Compared to quinolone derivatives, the triazoloquinazoline core lacks inherent antibacterial activity but may offer broader applications in oncology due to kinase modulation .
  • Unlike imidazopyridines, the sulfonyl group in the target compound may limit CNS penetration, making it more suitable for peripheral diseases .

生物活性

The compound 1'-[3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activities of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Synthesis

The synthesis of the compound involves a multi-step process that typically includes the formation of the triazole ring and subsequent modifications to achieve the desired bipiperidine structure. The key steps generally involve:

  • Formation of the Triazole Ring : Utilizing azide-alkyne cycloaddition (CuAAC) methods to synthesize the triazole moiety.
  • Bipiperidine Construction : The bipiperidine framework is introduced through coupling reactions.
  • Final Modifications : Carboxamide formation is achieved by reacting with appropriate carboxylic acid derivatives.

Anticancer Properties

Recent studies have demonstrated that derivatives containing the triazole and quinazoline scaffolds exhibit significant anticancer activity. For example:

  • Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines, including HCT116 and MCF-7, with IC50 values ranging from 2.70 µM to 5.19 µM .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell migration. Mechanistic studies revealed increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspases .

Anti-inflammatory Activity

The compound also displays anti-inflammatory properties:

  • Inhibition of NF-κB Pathway : It has been shown to inhibit LPS-induced NF-κB/AP-1 reporter activity in a dose-dependent manner, suggesting its potential as an anti-inflammatory agent .
  • Molecular Targets : Pharmacophore mapping indicates that it may interact with key mitogen-activated protein kinases (MAPKs), such as ERK2 and p38α, further supporting its role in modulating inflammatory responses .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study 1 : A recent investigation into a series of triazole-containing compounds demonstrated that modifications at the 5-position significantly enhanced anticancer activity against resistant cancer cell lines .
CompoundIC50 (µM)Target Cell Line
Compound A4.93HCT116
Compound B2.70MCF-7
  • Study 2 : Another study focused on anti-inflammatory effects showed that compounds with a similar structure effectively reduced pro-inflammatory cytokine production in vitro .

常见问题

Q. What green chemistry approaches are viable for large-scale synthesis of this compound?

  • Methodological Answer : Replace toxic oxidants (e.g., Cr(VI)) with NaOCl or O₂ in ethanol/water mixtures. Explore microwave-assisted synthesis to reduce energy use. Solvent recovery systems (e.g., rotary evaporation with冷凝器) minimize waste .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。